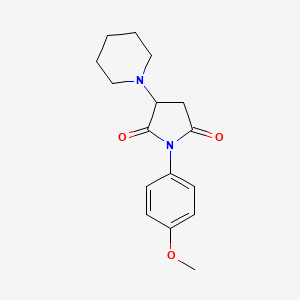![molecular formula C14H10FN3O3 B11683571 4-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11683571.png)
4-fluoro-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is a Schiff base compound known for its unique structural and chemical properties Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, resulting in an imine or azomethine group (–C=N–)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 2-nitrobenzaldehyde. The reaction is often catalyzed by glacial acetic acid and carried out in an ethanol solvent. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete condensation and formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or other purification techniques, and implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or other nucleophiles.
Major Products Formed
Oxidation: Formation of nitro-oxides or other oxidized derivatives.
Reduction: Conversion to 4-fluoro-N’-[(E)-(2-aminophenyl)methylidene]benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can then interact with biological systems. The fluorine and nitrophenyl groups enhance its reactivity and binding affinity, making it effective in various applications .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N’-[(E)-(pyridin-2-ylmethylene)benzohydrazide: Similar Schiff base with a pyridine ring instead of a nitrophenyl group.
4-fluoro-N’-[(E)-(1-(4-nitrophenyl)ethylidene)benzohydrazide: Similar compound with an ethylidene linkage.
4-fluoro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide: Contains a thiophene ring instead of a benzene ring.
Uniqueness
4-fluoro-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both a fluorine atom and a nitrophenyl group, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C14H10FN3O3 |
|---|---|
Molecular Weight |
287.25 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10FN3O3/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18(20)21/h1-9H,(H,17,19)/b16-9+ |
InChI Key |
AROBCDXYSRXHRP-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(5E)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11683488.png)
![N-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B11683495.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11683497.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11683503.png)


![2-{[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11683526.png)
![ethyl 2-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11683532.png)

![N'-[(Z)-anthracen-9-ylmethylidene]-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B11683540.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11683546.png)
![2-[(2E)-2-{[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11683547.png)
![2-({4-[(5E)-5-(3-{4-[(2-carboxyphenyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B11683555.png)
![Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11683564.png)
